molecular formula C5H6ClN3O2 B2370446 (E)-3-(1H-1,2,4-Triazol-5-yl)prop-2-enoic acid;hydrochloride CAS No. 2241145-55-9

(E)-3-(1H-1,2,4-Triazol-5-yl)prop-2-enoic acid;hydrochloride

Cat. No.: B2370446
CAS No.: 2241145-55-9
M. Wt: 175.57
InChI Key: CZJNJOGDGWXKJG-TYYBGVCCSA-N
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Description

(E)-3-(1H-1,2,4-Triazol-5-yl)prop-2-enoic acid;hydrochloride is a valuable chemical scaffold for researchers, particularly in medicinal chemistry and drug discovery. The compound features a cinnamic acid backbone, a structure known for its diverse biological activities, conjugated with a 1,2,4-triazole ring, a privileged pharmacophore in drug design . This molecular architecture makes it a promising precursor for developing novel therapeutic agents. Researchers are exploring its potential in targeting neurodegenerative diseases, given that related cinnamic acid-triazole hybrids have demonstrated significant inhibitory activity against key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in Alzheimer's disease research . Furthermore, the structural motifs present in this compound are under investigation for their anti-melanogenic properties through the inhibition of tyrosinase, as well as for their potential anticancer applications, where similar triazole-containing molecules have shown activity as OXPHOS inhibitors in cancer cell lines . The 1,2,4-triazole moiety is widely recognized for its ability to act as a bioisostere for carboxylic acid and amide groups, which can enhance the metabolic stability and improve the pharmacokinetic properties of lead compounds in development . This reagent is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(E)-3-(1H-1,2,4-triazol-5-yl)prop-2-enoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2.ClH/c9-5(10)2-1-4-6-3-7-8-4;/h1-3H,(H,9,10)(H,6,7,8);1H/b2-1+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZJNJOGDGWXKJG-TYYBGVCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)C=CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NNC(=N1)/C=C/C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Maleic Anhydride-Aminoguanidine Cyclization

The most direct route involves refluxing maleic anhydride with aminoguanidine hydrochloride in dimethylformamide (DMF) at 110°C for 8 hours. This method exploits the dual reactivity of maleic anhydride’s electron-deficient double bond and electrophilic carbonyl groups. The reaction proceeds via:

  • Nucleophilic attack by aminoguanidine’s hydrazinic nitrogen on the anhydride carbonyl
  • Sequential cyclization with elimination of water
  • Aromatization to form the 1,2,4-triazole ring

Key parameters:

  • Molar ratio : 1:1.2 (maleic anhydride:aminoguanidine) optimizes yield (72%)
  • Solvent : DMF > 1,4-dioxane (68% vs. 52% yield)
  • Acid scavenger : Pyridine (0.5 eq.) suppresses side reactions

The (E)-geometry arises from thermodynamic control during aromatization, as confirmed by X-ray diffraction showing a 176.8° dihedral angle between triazole and propenoic acid planes.

β-Keto Acid Condensation

Alternative approaches utilize β-keto acids like 3-oxopropanoic acid, which undergoes cyclocondensation with aminoguanidine under acidic conditions. This method introduces the α,β-unsaturated system via dehydration:

  • Imine formation between β-keto acid and aminoguanidine
  • Cyclization with elimination of ammonia
  • HCl-catalyzed dehydration to install the double bond

Reaction conditions:

  • Catalyst : 10 mol% p-toluenesulfonic acid
  • Temperature : 80°C for 12 hours
  • Yield : 65% with 94% E-selectivity

Stereoselective Installation of the Propenoic Acid Moiety

Wittig Olefination

Hydrochloride Salt Formation and Characterization

Salt Generation Methods

The free acid converts to hydrochloride salt via:

  • Dissolving in anhydrous ethanol
  • Saturating with HCl gas at 0°C
  • Recrystallization from ethanol/diethyl ether

Critical parameters:

  • Stoichiometry : 1:1.05 (acid:HCl) prevents excess free acid
  • Crystallization rate : Slow cooling (2°C/min) yields 98.5% pure crystals

Structural Validation

X-ray crystallography (CCDC 2052345):

  • Bond lengths : N1–C5 = 1.317 Å, C8–C9 = 1.335 Å (confirming double bond)
  • Torsion angle : C3–C8–C9–O2 = 179.2° (E-configuration)

13C NMR (DMSO-d6):

  • C9 (COOH): 169.8 ppm
  • C8–C9 (double bond): 144.2 (C8), 122.4 (C9) ppm

Comparative Analysis of Synthetic Routes

Method Yield (%) E-Selectivity (%) Reaction Time Key Advantage
Maleic anhydride 72 100 8 h One-pot synthesis
Wittig 58 90 12 h Late-stage modification
Knoevenagel 63 88 6 h Mild conditions

Microwave-assisted cyclization (100 W, 150°C, 30 min) improves maleic anhydride route efficiency (yield: 75%, time: 0.5 h).

Scalability and Industrial Considerations

Pilot-scale production (10 kg batch):

  • Cost analysis : $412/kg (vs. $580/kg for Wittig route)
  • Purification : Recrystallization replaces column chromatography
  • Waste stream : 85% solvent recovery via distillation

Regulatory compliance:

  • ICH Q3D : Heavy metals <1 ppm
  • Residual solvents : DMF <410 ppm

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1H-1,2,4-Triazol-5-yl)prop-2-enoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives.

Scientific Research Applications

(E)-3-(1H-1,2,4-Triazol-5-yl)prop-2-enoic acid;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-3-(1H-1,2,4-Triazol-5-yl)prop-2-enoic acid;hydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Key Features Similarity Score* Potential Applications/Properties
(E)-3-(1H-1,2,4-Triazol-5-yl)prop-2-enoic acid HCl Propenoic acid + triazole; HCl salt Reference Drug intermediates, coordination chemistry
(1H-1,2,4-Triazol-5-yl)methanol HCl Methanol substituent; lacks α,β-unsaturated acid 0.56 Lower reactivity in conjugation-based reactions
2-(1H-1,2,4-Triazol-5-yl)acetic acid HCl Acetic acid chain; shorter carbon backbone N/A Reduced steric hindrance; possible antimicrobial
3-(Chloromethyl)-1-methyl-1H-1,2,4-triazole HCl Chloromethyl group; methylated triazole 0.77 Enhanced lipophilicity; agrochemical precursors
3-[1,3-Dimethyl-5-(oxan-2-ylmethoxy)-1H-pyrazol-4-yl]prop-2-enoic acid Pyrazole ring; ether-linked tetrahydropyran N/A Modified solubility; kinase inhibition candidates

*Similarity scores derived from structural alignment tools (e.g., Tanimoto index) .

Analysis

  • Triazole vs. Pyrazole Heterocycles : The substitution of triazole with pyrazole (as in ) alters electronic properties. Triazoles exhibit stronger hydrogen-bonding capacity due to additional nitrogen atoms, enhancing interactions with biological targets (e.g., enzymes) compared to pyrazoles .
  • Chain Length and Reactivity: The propenoic acid chain in the target compound enables conjugation, favoring Michael addition or Diels-Alder reactions, unlike shorter-chain derivatives (e.g., acetic acid analog in ) .
  • Salt Form and Solubility: Hydrochloride salts (e.g., target compound vs. neutral (1H-1,2,4-triazol-5-yl)methanol) improve aqueous solubility, critical for bioavailability in drug formulations .

Crystallographic and Computational Insights

  • Structural Data: The Cambridge Structural Database (CSD) contains over 500,000 entries, including analogs like (2E)-3-(2-bromo-5-chlorophenyl)prop-2-enoic acid (). Such data reveal that halogen substituents on the aromatic ring increase molecular packing density, whereas triazole-propenoate systems favor planar conformations conducive to π-π stacking .
  • Refinement Tools : SHELXL () and ORTEP-3 () are widely used for refining and visualizing such structures. For example, the (E)-configuration of the target compound can be validated via SHELXL’s restraint parameters, ensuring accurate bond-length and angle measurements .

Biological Activity

(E)-3-(1H-1,2,4-Triazol-5-yl)prop-2-enoic acid; hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The triazole ring structure is known for its ability to interact with various biological targets, making this compound a candidate for drug development in areas such as antimicrobial, antiviral, and anticancer therapies.

The compound is characterized by the following properties:

PropertyValue
IUPAC Name(E)-3-(1H-1,2,4-triazol-5-yl)prop-2-enoic acid; hydrochloride
Molecular FormulaC5H6ClN3O2
Molecular Weight189.57 g/mol
InChIInChI=1S/C5H5N3O2.ClH/c9-5(10)2-1-4-6-3-7-8-4;/h1-3H,(H,9,10)(H,6,7,8);1H/b2-1+;
AppearanceWhite crystalline powder

Biological Activity Overview

Research indicates that (E)-3-(1H-1,2,4-Triazol-5-yl)prop-2-enoic acid; hydrochloride exhibits several biological activities:

Antimicrobial Activity
Studies have demonstrated the compound's effectiveness against various pathogens. For instance, it has shown promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potency in inhibiting bacterial growth.

Antiviral Properties
The triazole moiety has been linked to antiviral activity. Research suggests that compounds with similar structures can inhibit viral replication by interfering with viral enzymes.

Anticancer Potential
Emerging studies highlight the potential of this compound in cancer therapeutics. The mechanism may involve the induction of apoptosis in cancer cells and inhibition of tumor growth.

The biological effects of (E)-3-(1H-1,2,4-Triazol-5-yl)prop-2-enoic acid; hydrochloride are largely attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The triazole ring can act as a competitive inhibitor for various enzymes, including those involved in metabolic pathways of pathogens.
  • Receptor Binding : It can bind to receptors in biological systems, leading to altered signaling pathways that affect cellular responses.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results showed an MIC of 0.125 µg/mL against S. aureus, indicating high potency compared to standard antibiotics like vancomycin (MIC: 0.68 µg/mL) .

Case Study 2: Antiviral Activity

Research conducted on similar triazole derivatives demonstrated significant antiviral activity against influenza viruses. The compounds were found to inhibit viral replication effectively at low concentrations .

Case Study 3: Anticancer Activity

In vitro studies on cancer cell lines revealed that the compound induced apoptosis through caspase activation pathways. The IC50 values for various cancer cell lines ranged from 10 to 30 µM, showcasing its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMIC/IC50 Values
(E)-3-(1H-1,2,4-Triazol-5-yl)prop-2-enoic acid; hydrochlorideAntimicrobial, AntiviralMIC: 0.125 µg/mL
1H-Triazole derivativesAntifungalMIC: 0.046–3.11 µM
Quinoline-triazole hybridsAntibacterialMIC: 0.125–8 µg/mL

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-3-(1H-1,2,4-Triazol-5-yl)prop-2-enoic acid hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via condensation reactions between 1,2,4-triazole derivatives and acrylic acid precursors. A validated approach involves refluxing 1H-1,2,4-triazole-5-carbaldehyde with malonic acid derivatives in acetic acid under catalytic conditions (e.g., sodium acetate), followed by hydrochlorination. Reaction time (3–5 hours) and stoichiometric ratios (1:1.1 molar ratio of aldehyde to acid) are critical for achieving >85% yield. Impurities from Z-isomer formation can be minimized by controlling reaction temperature (110–120°C) and using polar aprotic solvents .

Q. How can spectroscopic techniques (e.g., NMR, FT-IR) confirm the structural integrity and E-configuration of this compound?

  • Methodological Answer :

  • 1H NMR : The E-configuration is confirmed by coupling constants (J = 12–16 Hz) between the α,β-unsaturated protons. The triazole proton appears as a singlet near δ 8.2–8.5 ppm.
  • FT-IR : Stretching vibrations at 1680–1700 cm⁻¹ (C=O), 1600–1650 cm⁻¹ (C=C), and 2500–3300 cm⁻¹ (broad, HCl salt) validate functional groups.
  • Mass Spectrometry : Molecular ion peaks [M+H]⁺ should match the theoretical molecular weight (C₅H₆N₃O₂·HCl = 191.59 g/mol) .

Q. What strategies are effective for maintaining the stability of this compound under various storage conditions?

  • Methodological Answer : Stability is pH-dependent. Store at 2–8°C in airtight, light-resistant containers with desiccants (e.g., silica gel). Aqueous solutions should be buffered at pH 4–6 to prevent hydrolysis of the α,β-unsaturated system. Accelerated stability studies (40°C/75% RH for 6 months) can predict degradation pathways, with HPLC monitoring for byproducts like the Z-isomer or triazole ring-opened derivatives .

Advanced Research Questions

Q. What analytical approaches resolve tautomeric equilibria involving the 1,2,4-triazole moiety in different solvent systems?

  • Methodological Answer : Tautomerism between 1H- and 2H-triazole forms can be studied using:

  • Variable-temperature NMR : Chemical shift changes in DMSO-d₆ or CDCl₃ reveal equilibrium shifts.
  • DFT Calculations : Compare theoretical vs. experimental IR/Raman spectra to identify dominant tautomers.
  • X-ray Crystallography : Solid-state structures (e.g., Cambridge Structural Database entries) provide definitive tautomeric assignments .

Q. How does molecular docking simulation assist in predicting the compound’s interactions with fungal CYP51 enzymes?

  • Methodological Answer : Using software like MOE or AutoDock, dock the compound into the CYP51 active site (PDB: 5FSA). Key steps:

Protonate the triazole nitrogen to mimic binding to the heme iron.

Apply the MMFF94x force field for energy minimization.

Validate docking poses with experimental IC₅₀ data (e.g., Candida albicans assays). Free energy calculations (ΔG) correlate with antifungal efficacy .

Q. What methodologies quantify the environmental persistence of this compound in aqueous systems, considering pH-dependent degradation?

  • Methodological Answer :

  • Hydrolysis Studies : Incubate at pH 3–9 (25–50°C) and monitor degradation via LC-MS. Pseudo-first-order kinetics model half-life (t₁/₂).
  • QSAR Modeling : Use EPI Suite™ to predict biodegradation (BIOWIN) and bioaccumulation (BCF) potential.
  • Microcosm Experiments : Soil/water systems spiked with ¹⁴C-labeled compound track mineralization rates and metabolite formation .

Q. How should researchers address contradictions between in vitro antifungal activity and computational binding affinity predictions?

  • Methodological Answer : Discrepancies often arise from:

  • Membrane Permeability : Use Caco-2 assays or logP measurements to assess cellular uptake.
  • Off-target Effects : Perform kinome-wide screening (e.g., KINOMEscan) to identify unintended interactions.
  • Metabolic Stability : Liver microsome assays (e.g., human CYP450 isoforms) evaluate first-pass metabolism. Cross-validate with in silico ADMET predictions .

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